4-Ethoxybenzenesulfonylisocyanate
Description
4-Ethoxybenzenesulfonylisocyanate is a specialized organic compound characterized by a sulfonylisocyanate (-SO₂-NCO) functional group attached to a benzene ring substituted with an ethoxy (-OCH₂CH₃) group. This structure confers unique electrophilic reactivity, making it valuable in synthesizing sulfonylurea derivatives, polymers, and bioactive molecules. The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the isocyanate moiety, while the ethoxy group contributes to solubility in organic solvents and modulates electronic effects on the aromatic ring .
Properties
Molecular Formula |
C9H9NO4S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
4-ethoxy-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H9NO4S/c1-2-14-8-3-5-9(6-4-8)15(12,13)10-7-11/h3-6H,2H2,1H3 |
InChI Key |
NQZZEQILTYJICW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C=O |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme
The most direct and commonly reported method involves the reaction of 4-ethoxybenzenesulfonamide with phosgene gas in the presence of a catalytic amount of an ester-type catalyst or hydrocarbyl isocyanate catalysts to form the corresponding sulfonyl isocyanate.
Catalytic Ester Method
A patented process for the analogous compound methyl benzenesulfonyl isocyanate provides a useful model for 4-ethoxybenzenesulfonylisocyanate preparation. The method employs an ester-type catalytic agent (e.g., n-butyl isocyanate, isopropyl isocyanate) in an inert solvent under controlled temperature and pressure conditions. The catalytic ester enhances the reactivity of the nitrogen atom in the sulfonamide, facilitating the formation of a transition state that promotes phosgene absorption by the oxygen atom, leading to high-purity isocyanate products (>99%).
| Parameter | Value Range |
|---|---|
| Reaction Temperature | 50–120 °C |
| Reaction Pressure | 0–0.2 MPa |
| Molar Ratio (Sulfonamide : Catalyst) | 10–200 : 1 |
| Solvent | Inert organic solvents (e.g., toluene, xylene) |
| Reaction Time | 3–5 hours (typical) |
The process allows direct recycling of the catalytic ester with the solvent, reducing energy consumption and harmful emissions associated with catalyst separation.
Reaction Mechanism Insights
The catalytic ester activates the sulfonamide nitrogen by increasing its nucleophilicity, which facilitates the nucleophilic attack on phosgene. This forms a carbamoyl chloride intermediate that rearranges to the sulfonyl isocyanate. The ester catalyst stabilizes the transition state and enhances oxygen atom affinity for phosgene, improving yield and purity.
Example Procedure (Adapted)
- Mix 4-ethoxybenzenesulfonamide (10 mmol) with 2 mL of n-butyl isocyanate catalyst and 40 mL of an inert solvent in a 100 mL reactor.
- Introduce phosgene gas slowly while maintaining reaction temperature at 70 °C and pressure at 0.05 MPa.
- Stir for 4 hours.
- Purify the product by distillation or chromatography to achieve >99% purity.
Alternative Multistep Synthesis via Sulfonylurea Intermediates
Sulfonylurea Route
An alternative method involves first synthesizing sulfonylurea intermediates by reacting 4-ethoxybenzenesulfonyl esters with alkyl isocyanates (e.g., butyl isocyanate) in the presence of catalytic tertiary amines such as 1,4-diazabicyclo[2.2.2]octane. This is followed by catalytic reduction (if necessary) and subsequent phosgenation to yield the sulfonyl isocyanate.
Reaction Conditions
- Solvents: Inert aprotic organic solvents such as methylene chloride, tetrahydrofuran, acetonitrile, or xylene.
- Temperature: Initial reaction at 0–10 °C, then heating to 120–135 °C for phosgene addition.
- Pressure: Atmospheric or slightly elevated.
- Reaction Time: 1–24 hours depending on step.
Advantages and Considerations
- This method allows for better control of intermediate purity.
- Suitable for substrates sensitive to direct phosgenation.
- Requires additional steps and handling of multiple reagents.
- Phosgene addition is carefully controlled to avoid excess and side reactions.
Example from Patent Literature
- A mixture of methyl 2-sulfamoylbenzoate, butyl isocyanate, and catalytic DABCO in xylene is heated to reflux.
- Phosgene gas is added slowly at 120 °C under dry ice reflux condenser.
- After completion, the mixture is filtered, and solvents are removed under vacuum.
- The crude sulfonyl isocyanate is purified by distillation.
Synthesis of 4-Ethoxybenzenesulfonamide Precursor
The sulfonamide precursor, 4-ethoxybenzenesulfonamide, can be synthesized via sulfonamidation of 4-ethoxybenzenesulfonyl chloride or related sulfonyl derivatives. A notable method involves:
- Starting from trans-4-chlorosulfonyl cinnamic acid.
- Bromination in acetic acid to form dibromopropionic acid derivatives.
- Microwave-assisted sulfonamidation and decarboxylation using ammonia or amines.
- Final reaction with sodium ethoxide at 60–80 °C to yield 4-ethynylbenzenesulfonamide, which can be further converted to the corresponding isocyanate.
This method highlights the importance of intermediate preparation for efficient isocyanate synthesis.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Conditions | Solvent | Temperature (°C) | Pressure (MPa) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Direct Phosgenation with Ester Catalyst | 4-Ethoxybenzenesulfonamide | Ester-type catalyst (e.g., n-butyl isocyanate) | Toluene, xylene | 50–120 | 0–0.2 | >99 | High yield, catalyst recycling, environmentally friendly |
| Sulfonylurea Intermediate Route | 4-Ethoxybenzenesulfonyl ester + alkyl isocyanate | Tertiary amine catalyst (e.g., DABCO) | Methylene chloride, xylene | 0–135 | Atmospheric | High | Multistep, better control of intermediates |
| Precursor Synthesis via Bromination and Sulfonamidation | trans-4-Chlorosulfonyl cinnamic acid | Microwave-assisted amination | Acetic acid, DMF | 60–80 | Atmospheric | N/A | Provides sulfonamide precursor for further conversion |
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzenesulfonylisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water, to form carbamic acid derivatives.
Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes when reacted with diols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Water: Reacts with the isocyanate group to form carbamic acid derivatives.
Major Products Formed
Urea Derivatives: Formed from reactions with amines.
Urethane Derivatives: Formed from reactions with alcohols.
Carbamic Acid Derivatives: Formed from reactions with water.
Scientific Research Applications
4-Ethoxybenzenesulfonylisocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the sulfonylisocyanate group into various molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ethoxybenzenesulfonylisocyanate involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can form urea, urethane, and carbamic acid derivatives, respectively. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 4-Ethoxybenzenesulfonylisocyanate and analogous compounds:
*EDG: Electron-donating group
Reactivity and Electronic Effects
- Electrophilicity: The sulfonyl group in this compound significantly enhances the electrophilicity of the isocyanate group compared to 4-Methoxyphenyl isocyanate (methoxy is weaker EDG) and 4-(Dimethylamino)phenyl isocyanate (dimethylamino is stronger EDG) . This makes it more reactive toward nucleophiles like amines or alcohols.
- Ethoxy vs. Methoxy : The ethoxy group’s larger size and weaker electron-donating effect (compared to methoxy) further polarize the isocyanate group, increasing its susceptibility to nucleophilic attack .
- Isocyanate vs. Isothiocyanate : 4-Sulfophenyl isothiocyanate sodium salt (isothiocyanate, -NCS) exhibits higher reactivity than isocyanates (-NCO) due to the thiophilic nature of sulfur, enabling faster conjugation with thiols .
Solubility and Stability
- The sodium salt in 4-Sulfophenyl isothiocyanate sodium salt renders it water-soluble, unlike the hydrophobic this compound, which is tailored for organic-phase reactions .
- The sulfonyl group in this compound improves thermal stability compared to non-sulfonated analogs, making it suitable for high-temperature syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
